替莫西罗limus 异构体 C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

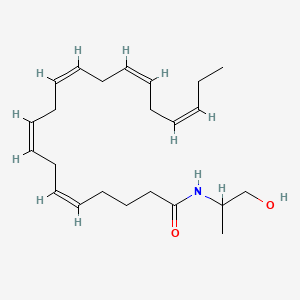

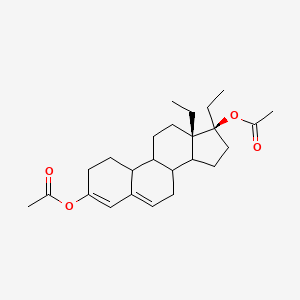

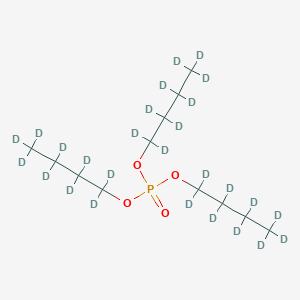

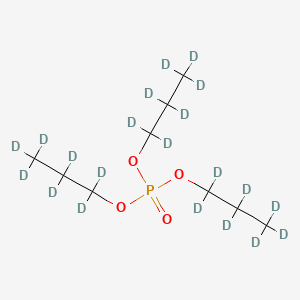

Temsirolimus Isomer C, also known as Temsirolimus Impurity 1, is a technical grade compound with the molecular formula C56H87NO16 and a molecular weight of 1030.29 . It is categorized under immunosuppressants .

Molecular Structure Analysis

The molecular structure of Temsirolimus Isomer C is represented by the formula C56H87NO16 . The exact structural details specific to the isomer C are not provided in the searched resources.

科学研究应用

替莫西罗limus 在癌症治疗中的概述

替莫西罗limus 是雷帕霉素的衍生物,在多种实体瘤和血液肿瘤中表现出临床前和早期临床抗肿瘤活性,既可用作单一疗法,也可与其他治疗方法联合使用。其机制涉及抑制哺乳动物雷帕霉素靶标 (mTOR) 通路,该通路在多种人类癌症中被激活,导致对 mTOR 抑制剂的敏感性增加。临床试验已证明替莫西罗limus 的有效性,特别是在晚期肾细胞癌和复发/难治性套细胞淋巴瘤中,展示了其在癌症治疗中的潜力 (Dancey、Curiel 和 Purvis,2009).

mTOR 通路和癌症

mTOR 信号通路在细胞生长、存活和血管生成中起着至关重要的作用。在肿瘤细胞中经常观察到该通路中断,使其成为癌症治疗的一个有吸引力的靶点。替莫西罗limus 和其他雷帕霉素类似物 (雷帕霉素类似物) 在多种肿瘤类型中进行 III 期研究的广泛评估,突出了 mTOR 抑制剂在肿瘤学中的重要性。这些抑制剂对多种肿瘤细胞系表现出广泛的抗增殖活性,并且在某些情况下,在临床前研究中增强了其他抗癌药物的疗效 (Fasolo 和 Sessa,2011).

临床应用和潜力

mTOR 抑制剂,包括替莫西罗limus,已在晚期肾细胞癌 (RCC) 中显示出显着的临床活性。这些抑制剂的肠胃外制剂和口服制剂均在开发中,研究正在调查它们与 VEGF/VEGFR 阻断剂的联合使用,以增强抗癌效果。这些发现表明,mTOR 抑制可能成为 RCC 甚至其他恶性肿瘤治疗的基石 (Dasanu、Clark 和 Alexandrescu,2009).

作用机制

Target of Action

Temsirolimus Isomer C primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a kinase enzyme inside the cell that collects and interprets the numerous and varied growth and survival signals received by tumor cells . It plays a crucial role in controlling many cellular functions such as cell proliferation, cell survival, protein synthesis, and transcription .

Mode of Action

Temsirolimus Isomer C acts as an inhibitor of mTOR . It binds to an intracellular protein, FKBP-12, and the protein-drug complex inhibits the activity of mTOR that controls cell division . This inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked .

Biochemical Pathways

The inhibition of mTOR by Temsirolimus Isomer C affects multiple tumour-promoting intracellular signalling pathways . It interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells . In in vitro studies using renal cell carcinoma cell lines, temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .

Pharmacokinetics

The pharmacokinetics of Temsirolimus Isomer C and its major metabolite, sirolimus, are significantly affected by enzyme-inducing antiepileptic drugs (EIAED). For patients receiving EIAEDs, the systemic exposure to temsirolimus is lower by 1.5-fold. Likewise, peak concentrations and exposure to sirolimus are lower by 2-fold . Brain tumor tissue concentrations of temsirolimus and sirolimus are relatively comparable in both groups of patients at their respective dose levels .

Result of Action

The result of Temsirolimus Isomer C’s action is the inhibition of tumor angiogenesis by reducing the synthesis of VEGF . Treatment with temsirolimus leads to cell cycle arrest in the G1 phase . It also interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells .

Action Environment

The action of Temsirolimus Isomer C can interconvert between three isomers: A, B, and C in solution . Isomer B is the predominant isomer in both solution and solid states, whereas Isomer A is only observed in solution state . This suggests that the action environment, particularly the solution state, can influence the efficacy and stability of Temsirolimus Isomer C .

安全和危害

Temsirolimus, which is structurally related to Temsirolimus Isomer C, is known to be harmful if swallowed, inhaled, or absorbed through the skin . Exposure may result in hypersensitivity reactions, nausea, diarrhea, anorexia (decreased appetite), weight loss, asthenia (muscle weakness), dyspnea (shortness of breath), pneumonitis/interstitial lung disease, mucositis/stomatitis (inflammation/ulceration of the mucous membranes lining of the mouth and digestive tract), skin rash, pruritus (itching), leukopenia (decreased white blood cell levels), thrombocytopenia (decreased blood platelets), anemia, hyperglycemia (elevated blood sugar level), hypercholesterolemia (elevated serum cholesterol level), hypertriglyceridemia (elevated serum triglyceride level), and hypophosphatemia (low serum phosphorus) .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Temsirolimus Isomer C can be achieved by modifying the synthesis pathway of Temsirolimus. The key modification involves the use of Isomer C instead of Isomer A. The synthesis pathway involves the conversion of Isomer C to Temsirolimus Isomer C.", "Starting Materials": [ "Sirolimus", "Ethyl vinyl ether", "Triethylamine", "Tetrahydrofuran", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Dichloromethane", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Acetonitrile", "Ethyl acetate" ], "Reaction": [ "Sirolimus is reacted with ethyl vinyl ether and triethylamine in tetrahydrofuran to form a vinyl ether intermediate.", "The vinyl ether intermediate is then hydrolyzed with methanol and sodium hydroxide to form a hydroxy ether intermediate.", "The hydroxy ether intermediate is then reacted with hydrochloric acid in dichloromethane to form a chloride intermediate.", "The chloride intermediate is then reacted with acetic anhydride and pyridine in dichloromethane to form a mixed anhydride intermediate.", "The mixed anhydride intermediate is then reacted with methanesulfonic acid in acetonitrile to form Temsirolimus Isomer C.", "Temsirolimus Isomer C is then purified using ethyl acetate." ] } | |

CAS 编号 |

1027067-40-8 |

产品名称 |

Temsirolimus Isomer C |

分子式 |

C56H87NO16 |

分子量 |

1030.303 |

InChI |

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |

InChI 键 |

PBNLCQXMVFPNMZ-VWKGPCQQSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。